N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide
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Description
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15BrFN3OS and its molecular weight is 432.31. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Computational Approach
A study by Jenepha Mary et al. (2022) utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, to characterize the molecular structure of a similar antiviral molecule. This research applied density functional theory to explore the molecule's geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, providing insights into the molecule's stability and intermolecular interactions. The study highlighted the molecule's potential inhibition activity against viruses through in-silico docking analysis, suggesting its application in antiviral drug development Jenepha Mary, Pradhan, & James, 2022.
Synthesis and Antimicrobial Activity
Fahim and Ismael (2019) explored the reactivity of similar acetamide derivatives, leading to the synthesis of compounds with significant antimicrobial activity. This study not only showcases the potential of these compounds in combating microbial infections but also correlates experimental findings with theoretical calculations, enhancing our understanding of their biochemical interactions Fahim & Ismael, 2019.
Novel Antiviral Active Molecule Against COVID-19
A groundbreaking study by Mary et al. (2020) synthesized and characterized a novel antiviral molecule related to N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide, demonstrating potent antiviral activity against SARS-CoV-2. Through comprehensive vibrational spectroscopy, geometry optimization, and molecular docking studies, this research provides a promising avenue for COVID-19 therapeutic development, showcasing the molecule's potential to bind irreversibly with SARS-CoV-2 protease Mary et al., 2020.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3OS/c1-12-10-18(24-19(22-12)13-6-8-14(21)9-7-13)26-11-17(25)23-16-5-3-2-4-15(16)20/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNMUFLBNLDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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